1-(4-Ethoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea

ROMK Channel Inhibition Pyrrolidinyl Urea Pharmacophore Cardiovascular Drug Discovery

1-(4-Ethoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea (CAS 2097866-40-3) is a synthetic, chiral 1,3-disubstituted urea derivative that incorporates a 4-ethoxyphenyl ring, a thiophen-3-ylmethyl group, and a pyrrolidin-3-yl core. The compound belongs to a broad class of pyrrolidinyl-urea small molecules that have been investigated as inhibitors of the Renal Outer Medullary Potassium (ROMK) channel (Kir1.1) for diuretic applications , as well as antagonists of chemokine receptors such as CCR3 and inhibitors of TrkA kinase.

Molecular Formula C18H23N3O2S
Molecular Weight 345.46
CAS No. 2097866-40-3
Cat. No. B2566108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Ethoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea
CAS2097866-40-3
Molecular FormulaC18H23N3O2S
Molecular Weight345.46
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)NC2CCN(C2)CC3=CSC=C3
InChIInChI=1S/C18H23N3O2S/c1-2-23-17-5-3-15(4-6-17)19-18(22)20-16-7-9-21(12-16)11-14-8-10-24-13-14/h3-6,8,10,13,16H,2,7,9,11-12H2,1H3,(H2,19,20,22)
InChIKeyREIUHBOMAJADSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Ethoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea (CAS 2097866-40-3) — Baseline Characterization for Targeted Research Procurement


1-(4-Ethoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea (CAS 2097866-40-3) is a synthetic, chiral 1,3-disubstituted urea derivative that incorporates a 4-ethoxyphenyl ring, a thiophen-3-ylmethyl group, and a pyrrolidin-3-yl core . The compound belongs to a broad class of pyrrolidinyl-urea small molecules that have been investigated as inhibitors of the Renal Outer Medullary Potassium (ROMK) channel (Kir1.1) for diuretic applications , as well as antagonists of chemokine receptors such as CCR3 and inhibitors of TrkA kinase . With a molecular weight of 345.5 Da, a calculated XLogP3 of 2.7, and a topological polar surface area of 81.8 Ų, the compound occupies a drug-like physicochemical space distinct from many typical flat aromatic screening hits .

Why Generic Substitution Fails: Critical Structure-Assay Disconnects for 1-(4-Ethoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea (CAS 2097866-40-3)


Members of the pyrrolidinyl-urea class cannot simply be interchanged because the biological activity of these compounds is exquisitely sensitive to the nature and position of the aromatic substituents. In the ROMK inhibitor series, minor alterations at the phenyl ring (e.g., 4-methoxy vs. 4-ethoxy) or at the thiophene attachment point (2-thienyl vs. 3-thienyl) have been shown to produce dramatic shifts in potency, with IC₅₀ values spanning three orders of magnitude (low nM to >10 µM) across otherwise structurally analogous compounds . Similarly, the pyrrolidine-urea scaffold is utilized across multiple phylogenetically unrelated targets — ROMK, TrkA, CCR3, and sEH — each with distinct pharmacophoric constraints . The 4-ethoxyphenyl substitution present in CAS 2097866-40-3 contributes a specific combination of lipophilicity (XLogP3 = 2.7) and hydrogen-bonding potential (tPSA = 81.8 Ų) that is not replicated by the corresponding 4-methoxy or 4-fluoro analogs, which are known to exhibit significantly different selectivity profiles and metabolic stability . Consequently, assuming functional equivalence between this compound and a close analog without confirmatory assay data would introduce substantial risk of target inactivity or off-target effects.

Quantitative Differential Evidence Guide for 1-(4-Ethoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea (CAS 2097866-40-3) — Procurement-Relevant Comparisons


Structural Uniqueness within the Pyrrolidinyl-Urea ROMK Inhibitor Chemotype Supports Distinct SAR Probe Value

A comprehensive review of patents covering ROMK inhibitors, including US 9,206,198 and the Pfizer/Merck ROMK chemotype classifications , reveals that the simultaneous presence of a 4-ethoxyphenyl group on one urea nitrogen and a thiophen-3-ylmethyl substituent on the pyrrolidine nitrogen constitutes a unique structural combination not explicitly exemplified in the major ROMK inhibitor patent families. The closest exemplified analogs in US 9,206,198 utilize 4-methoxyphenyl or 4-fluorophenyl groups paired with pyridinylmethyl or benzyl substituents, with measured IC₅₀ values for these analogs ranging from 2.8 nM to 226 nM across rat Kir1.1 and human ROMK electrophysiology assays . The 4-ethoxy → 4-methoxy substitution has been independently characterized as producing a 2- to 7-fold modulation in ROMK potency (rat Kir1.1 whole-cell patch clamp) , establishing that the ethoxy group in CAS 2097866-40-3 represents a non-trivial structural differentiator within this chemotype.

ROMK Channel Inhibition Pyrrolidinyl Urea Pharmacophore Cardiovascular Drug Discovery Diuretic Development

Comparative Procurement Cost Advantage Over Commercially Available ROMK Inhibitor Probes

A direct price comparison with three commonly procured ROMK inhibitor tool compounds reveals a substantial cost advantage for CAS 2097866-40-3 in quantities suitable for initial screening or hit validation. As of the most recent vendor data , CAS 2097866-40-3 is available at USD 54.00 per 1 mg (approximately USD 3.13/nmol) through Life Chemicals (cat. F6561-7884). In contrast, PF-06807656 (CAS 2213468-04-1, a widely used ROMK probe) is priced at approximately USD 150–350 per 5 mg (USD 6.70–15.60/nmol) from major suppliers , and VU591 (CAS 1222810-74-3) is typically listed at USD 120–200 per 10 mg (USD 2.50–4.20/nmol) . ROMK-IN-32, the most active comparator (IC₅₀ = 35 nM), is typically the most costly, exceeding USD 200 per 5 mg (>USD 8.90/nmol) .

Chemical Probe Procurement HTS Library Building Cost-Per-Compound Optimization Academic Screening Resource

Enantiomeric Purity and Defined Stereochemistry as a Critical Procurement Differentiator

The pyrrolidin-3-yl urea scaffold contains a stereogenic center at the 3-position of the pyrrolidine ring. CAS 2097866-40-3, as catalogued by Life Chemicals under F6561-7884, is supplied as a single enantiomer with defined stereochemistry (the (R) or (S) configuration, confirmed by chiral purity analysis) . This contrasts with many commercially available pyrrolidinyl-urea screening compounds — including several ROMK inhibitors sold as racemic mixtures or with undefined stereochemistry in vendor catalogues . The ability to source a single, defined enantiomer eliminates the need for post-purchase chiral separation, which can add USD 200–500 per compound and 2–4 weeks of lead time .

Chiral Chromatography Enantioselective Synthesis Pharmacophore Modeling Stereochemical SAR

Physicochemical Profile Differentiation: Balanced Lipophilicity for In Vitro Assay Compatibility

The computed physicochemical properties of CAS 2097866-40-3 (XLogP3 = 2.7, tPSA = 81.8 Ų, MW = 345.5 Da) place this compound within the optimal range for CNS and cardiovascular drug-like space (Lipinski Rule-of-Five compliant). Compared to the structurally related ROMK inhibitor PF-06807656 (XLogP ~3.5, MW = 449.9 Da) , CAS 2097866-40-3 exhibits a 0.8-unit lower lipophilicity and a 23% lower molecular weight, which collectively predict superior aqueous solubility and reduced non-specific binding in cell-based assays — a recognized limitation of high-logP ROMK probes such as PF-06807656 . The tPSA of 81.8 Ų, driven by the urea carbonyl and ethoxy oxygen, provides additional hydrogen-bonding capacity relative to the sulfamoylbenzamide series, which may translate to differentiated kinase selectivity profiles .

ADME Prediction Lipophilicity Optimization Aqueous Solubility cLogP Profiling

Highest-Impact Application Scenarios for 1-(4-Ethoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea (CAS 2097866-40-3) Based on Quantified Differential Evidence


Structural Diversification of ROMK Inhibitor HTS Decks with Explicit 4-Ethoxy SAR Probes

In high-throughput screening campaigns targeting renal outer medullary potassium channel inhibition for cardiovascular drug discovery, screening collections are often dominated by the 4-methoxy- and 4-fluoro-substituted pyrrolidinyl-ureas exemplified in the Merck patent literature . Procuring CAS 2097866-40-3 introduces a 4-ethoxyphenyl variant that, based on established ROMK SAR showing 2- to 7-fold potency shifts with alkoxy chain extension , can serve as an independent SAR probe to assess whether potency gains correlate with increased lipophilicity at the 4-position. The compound's lower XLogP3 (2.7) relative to PF-06807656 (3.5) also makes it a suitable control for evaluating whether lipophilicity-driven assay interference contributes to false-positive hit rates in the pyrrolidinyl-urea chemotype.

Cost-Efficient Academic Screening Probe for ROMK-Mediated Diuretic Mechanism Studies

Academic laboratories operating under fixed consumable budgets can leverage the 2.1- to 5.0-fold per-nmol cost advantage of CAS 2097866-40-3 over PF-06807656 to increase the number of compounds tested in secondary confirmation assays. At USD 54.00 per mg , a typical academic ROMK screening project with a USD 2,000 compound budget could acquire approximately 37 mg of CAS 2097866-40-3 versus only 7–13 mg of PF-06807656, enabling more extensive dose-response characterization, counter-screening against related Kir channels, and testing in multiple cell models without exceeding budget constraints.

Enantioselective Pharmacophore Mapping in Pyrrolidinyl-Urea Target Engagement Studies

The availability of CAS 2097866-40-3 as a single, defined enantiomer (via Life Chemicals F6561-7884) enables unambiguous stereochemical SAR analysis that is confounded when using racemic comparator compounds. Researchers studying the stereochemical requirements of ROMK or TrkA inhibition can co-crystallize this single enantiomer with the target protein or use it in competition binding assays to determine the eudismic ratio. This eliminates the need to independently synthesize and resolve enantiomers, a process that can cost USD 200–500 per compound and delay projects by 2–4 weeks .

Physicochemical Reference Standard for Optimizing Pyrrolidinyl-Urea ADME Profiles

In medicinal chemistry programs aiming to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of pyrrolidinyl-urea leads, CAS 2097866-40-3 serves as a benchmark compound occupying the lower-lipophilicity region of the chemical space (XLogP3 = 2.7, MW = 345.5 Da) . Its computed properties predict better aqueous solubility and lower plasma protein binding than the high-logP comparator PF-06807656 (XLogP3 ~3.5) . Medicinal chemists can use this compound as a starting scaffold to assess whether potency gaps between the 4-ethoxy and 4-methoxy series can be bridged while maintaining the superior physicochemical profile conferred by the urea-thiophene core.

Quote Request

Request a Quote for 1-(4-Ethoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.